molecular formula C8H8Cl2N2O B2406630 2-(2,6-Dichlorophenyl)-1-(hydroxyimino)ethylamine CAS No. 77831-51-7

2-(2,6-Dichlorophenyl)-1-(hydroxyimino)ethylamine

Katalognummer: B2406630
CAS-Nummer: 77831-51-7
Molekulargewicht: 219.07
InChI-Schlüssel: FPLPJXAQHSVAMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Overview of 2-(2,6-Dichlorophenyl)-1-(hydroxyimino)ethylamine

2-(2,6-Dichlorophenyl)-1-(hydroxyimino)ethylamine represents a distinctive organic compound within the broader category of substituted ethylamines and hydroxyimino derivatives. The compound is officially designated by the International Union of Pure and Applied Chemistry nomenclature as 2-(2,6-dichlorophenyl)-N'-hydroxyethanimidamide, reflecting its complex structural composition that incorporates both aromatic halogenation and oxime functionality. This chemical entity possesses the molecular formula C8H8Cl2N2O with a precisely calculated molecular weight of 219.06 grams per mole, establishing its position as a moderately sized pharmaceutical intermediate.

The structural architecture of this compound features a central ethylamine backbone that serves as the foundation for two critical functional modifications. The first modification involves the attachment of a 2,6-dichlorophenyl group, which introduces significant electronic and steric effects through the presence of two chlorine substituents positioned at the ortho positions relative to the phenyl ring attachment point. The second key structural element consists of a hydroxyimino group, which contributes both hydrogen bonding capability and potential coordination chemistry applications through its nitrogen-oxygen functionality.

Multiple Chemical Abstracts Service registry numbers have been assigned to this compound, including 925252-78-4 and 77831-51-7, indicating its recognition across different chemical databases and research contexts. The compound exhibits characteristic physical properties that reflect its organic nature and molecular complexity, including a melting point range of 183-185 degrees Celsius and an estimated boiling point of approximately 394.5 degrees Celsius at standard atmospheric pressure. The calculated density of approximately 1.5 grams per cubic centimeter suggests a relatively compact molecular structure consistent with the presence of halogen substituents.

Historical Context and Discovery

The development and characterization of 2-(2,6-Dichlorophenyl)-1-(hydroxyimino)ethylamine emerged from the broader historical context of pharmaceutical chemistry research focused on dopamine receptor modulation and advanced chelating agent development. The compound first gained prominence in scientific literature through its identification as a key intermediate in the synthesis of LY3154207, a potent and selective positive allosteric modulator of the human dopamine D1 receptor. This research, conducted by pharmaceutical scientists, represented a significant advancement in the understanding of dopamine receptor pharmacology and the development of novel therapeutic approaches for neurological disorders.

The historical significance of this compound extends beyond its initial pharmaceutical applications to encompass its recognition as a valuable building block for radiopharmaceutical development. Patent applications filed in 2023 and published in 2024 specifically highlighted the utility of 2,6-dichlorophenyl ester compounds, including derivatives of this ethylamine, in the preparation of hydroxamic acid and hydroxypyridinone chelating agents for radiometal coordination. These developments marked a crucial evolution in the field of nuclear medicine and targeted radiotherapy, where precise molecular design enables the creation of sophisticated diagnostic and therapeutic agents.

The compound's emergence in chemical literature also reflects broader trends in medicinal chemistry toward the development of highly specific molecular tools capable of modulating complex biological systems. Research teams have systematically explored the relationship between structural modifications of the dichlorophenyl and hydroxyimino components and their resulting biological activities, contributing to a deeper understanding of structure-activity relationships in pharmaceutical chemistry. This systematic approach has established the compound as a representative example of how careful molecular design can yield substances with highly specific biological targets and improved therapeutic profiles.

Scope and Objectives of Research

Contemporary research involving 2-(2,6-Dichlorophenyl)-1-(hydroxyimino)ethylamine encompasses multiple interconnected scientific objectives that reflect the compound's versatility as both a synthetic intermediate and a bioactive molecule. The primary research focus centers on elucidating the detailed synthetic methodologies required for efficient preparation of this compound and its derivatives, with particular emphasis on optimizing reaction conditions to achieve high yields and chemical purity. These synthetic investigations involve comprehensive studies of reaction mechanisms, catalyst selection, and purification techniques that enable scalable production for research and potential therapeutic applications.

A secondary but equally important research objective involves the systematic characterization of the compound's chemical reactivity patterns and molecular interactions. Scientists have undertaken detailed studies of the compound's behavior in various chemical environments, including its participation in nucleophilic substitution reactions, metal coordination processes, and hydrogen bonding interactions. These investigations provide fundamental insights into the molecular basis of the compound's biological activity and its potential for further chemical modification to enhance desired properties or reduce unwanted effects.

Research Domain Primary Objectives Current Status
Synthetic Chemistry Method optimization, yield improvement, scalability assessment Active development with multiple synthetic routes established
Pharmacological Evaluation Dopamine receptor modulation, allosteric effects, selectivity profiling Advanced preclinical studies completed
Radiopharmaceutical Applications Metal chelation efficiency, radiochemical stability, bioconjugation methods Early-stage development with promising initial results
Structure-Activity Relationships Molecular modification effects, biological target interactions, optimization strategies Ongoing investigations with expanding datasets

The scope of current research extends to comprehensive pharmacological evaluation of the compound's biological effects and therapeutic potential. Research teams have systematically investigated the compound's role in dopamine receptor signaling pathways, with particular attention to its effects on receptor conformational changes and downstream cellular responses. These studies involve sophisticated biochemical assays, cellular model systems, and advanced analytical techniques that provide detailed insights into the molecular mechanisms underlying the compound's biological activity.

Future research objectives include the expansion of synthetic methodologies to enable the preparation of novel analogues and derivatives with enhanced biological properties or improved pharmaceutical characteristics. Scientists are particularly interested in exploring modifications to the dichlorophenyl ring system and the hydroxyimino functionality to develop compounds with increased potency, improved selectivity, or enhanced pharmacokinetic profiles. These investigations represent a natural progression from the foundational work establishing the compound's basic properties toward more advanced applications in drug discovery and development.

Eigenschaften

IUPAC Name

2-(2,6-dichlorophenyl)-N'-hydroxyethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2O/c9-6-2-1-3-7(10)5(6)4-8(11)12-13/h1-3,13H,4H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPLPJXAQHSVAMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=NO)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)C/C(=N/O)/N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dichlorophenyl)-1-(hydroxyimino)ethylamine typically involves the following steps:

    Starting Material: The synthesis begins with 2,6-dichloroaniline.

    Formation of Intermediate: The 2,6-dichloroaniline is reacted with an appropriate aldehyde under acidic conditions to form an imine intermediate.

    Hydroxyimino Formation: The imine intermediate is then treated with hydroxylamine hydrochloride to form the hydroxyimino group, resulting in the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,6-Dichlorophenyl)-1-(hydroxyimino)ethylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form a nitroso or nitro derivative.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Research has indicated that compounds similar to 2-(2,6-Dichlorophenyl)-1-(hydroxyimino)ethylamine exhibit antiviral properties. Specifically, studies have focused on the inhibition of human cytomegalovirus (HCMV) DNA polymerase. The compound's structural analogs have shown promising in vitro activity against HCMV, suggesting that it could serve as a basis for developing new antiviral agents with improved efficacy and reduced toxicity compared to existing therapies .

Antineoplastic Properties

The compound has also been investigated for its potential use in cancer treatment. Analogous compounds have demonstrated the ability to modulate androgen receptors, which are critical in the progression of certain cancers. This modulation can lead to reduced tumor growth and improved patient outcomes in hormone-sensitive cancers .

Antiviral Efficacy

A study published in 2010 evaluated various substituted compounds related to 2-(2,6-Dichlorophenyl)-1-(hydroxyimino)ethylamine for their antiviral activity against HCMV. The findings showed that certain modifications to the structure significantly enhanced potency while reducing cytotoxicity in host cells .

Cancer Treatment

In another case study focusing on hormone-dependent cancers, researchers assessed the impact of androgen receptor modulators derived from similar chemical frameworks. The results indicated a marked reduction in tumor size and improved survival rates in preclinical models, suggesting a viable pathway for clinical development .

Data Summary Table

Application AreaFindingsReference
Antiviral ActivityInhibition of HCMV DNA polymerase
Antineoplastic PropertiesModulation of androgen receptors
Synthesis MethodHigh yield through multi-step reactions

Wirkmechanismus

The mechanism of action of 2-(2,6-Dichlorophenyl)-1-(hydroxyimino)ethylamine involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The dichlorophenyl group may also interact with hydrophobic pockets within proteins, enhancing binding affinity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituted Phenethylamines

A systematic comparison with structurally related compounds reveals distinct differences in functional groups, pharmacological profiles, and applications:

Compound Name CAS Number Key Structural Features Primary Applications
2-(2,6-Dichlorophenyl)-1-(hydroxyimino)ethylamine 925252-78-4 2,6-dichlorophenyl, hydroxyimino (-NOH) on ethylamine Industrial/scientific research
2,6-Dichlorophenethylamine 14573-23-0 2,6-dichlorophenyl, unmodified ethylamine chain Intermediate in organic synthesis
Dopamine HCl (2-(3,4-Dihydroxyphenyl)ethylamine) 62-31-7 3,4-dihydroxyphenyl, ethylamine backbone Neurotransmitter; treatment of shock
LR172 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-homopiperidinyl)ethylamine) Not provided 3,4-dichlorophenyl, methyl and homopiperidinyl substitutions Experimental σ1 receptor agonist

Physicochemical Properties

  • Molecular Formula: Target Compound: Likely C₈H₇Cl₂N₂O (inferred from structural analogs and hydroxyimino addition). 2,6-Dichlorophenethylamine: C₈H₉Cl₂N (confirmed via ). Dopamine HCl: C₈H₁₂ClNO₂.
  • Dopamine’s 3,4-dihydroxyphenyl group confers high hydrophilicity, contrasting with the lipophilic nature of dichlorinated analogs .

Pharmacological and Functional Differences

  • Dopamine activates dopamine receptors (D1–D5) and adrenergic receptors, critical for cardiovascular and neurological functions .
  • Toxicity and Safety: Target Compound: Limited toxicity data; advised for controlled research use only . Dopamine HCl: Well-characterized safety profile with established exposure limits (e.g., LD₅₀ in rodents: 59 mg/kg intravenously) .

Biologische Aktivität

2-(2,6-Dichlorophenyl)-1-(hydroxyimino)ethylamine is a compound that has garnered interest in biochemical research due to its unique structural features and potential biological activities. This article explores its biological activity, including enzyme inhibition, receptor interactions, and its applications in pharmacology and proteomics.

Chemical Structure and Properties

The compound has the molecular formula C10H11Cl2N2O and a molecular weight of 219.07 g/mol. Its structure includes a dichlorophenyl group attached to an ethylamine backbone with a hydroxyimino functional group. This specific dichloro substitution pattern enhances its reactivity and selectivity towards biological targets compared to other similar compounds.

Preliminary studies suggest that 2-(2,6-Dichlorophenyl)-1-(hydroxyimino)ethylamine may exhibit biological activities through the following mechanisms:

  • Enzyme Inhibition : The hydroxyimino group is believed to form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This interaction is critical for its potential therapeutic applications.
  • Receptor Binding : The dichlorophenyl group may enhance binding affinity by interacting with hydrophobic pockets within proteins, which is essential for the modulation of various biological pathways.

Biological Activities

Research has indicated several biological activities associated with 2-(2,6-Dichlorophenyl)-1-(hydroxyimino)ethylamine:

  • Antidepressant Activity : Similar compounds have shown potential in inhibiting neurotransmitter uptake, particularly norepinephrine (NE) and serotonin (5-HT), suggesting possible antidepressant effects .
  • Antiproliferative Effects : Compounds with similar structures have demonstrated antiproliferative activity in mammalian cells, indicating that 2-(2,6-Dichlorophenyl)-1-(hydroxyimino)ethylamine might also possess such properties .

Case Studies

Several studies have explored the biological effects of related compounds:

  • Neurotransmitter Uptake Inhibition : A study on 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives found significant inhibition of imipramine receptor binding and neurotransmitter uptake in rat brain models. This suggests a possible mechanism for antidepressant activity that may be relevant for 2-(2,6-Dichlorophenyl)-1-(hydroxyimino)ethylamine .
  • Topoisomerase Inhibition : Research on benzopsoralens indicated that certain structural features could lead to marked antiproliferative effects by inhibiting topoisomerase II. This mechanism may be applicable to 2-(2,6-Dichlorophenyl)-1-(hydroxyimino)ethylamine due to its similar functional groups .

Comparative Analysis

The following table summarizes the structural features and unique aspects of compounds related to 2-(2,6-Dichlorophenyl)-1-(hydroxyimino)ethylamine:

Compound NameStructure FeaturesUnique Aspects
2-(4-Chlorophenyl)-1-hydroxyiminoethylamineContains a chlorophenyl groupExhibits different biological activity profiles
2-(Phenyl)-1-hydroxyiminoethylamineLacks chlorine substituentsMay have lower reactivity compared to dichlorinated variants
3-(2,6-Dichlorophenyl)-1-hydroxyiminoethylamineDifferent positional isomerPotentially different binding affinities

Applications

The compound is primarily utilized in biochemical research for:

  • Proteomics Studies : It serves as a valuable tool for protein labeling and analysis.
  • Pharmaceutical Development : Its potential interactions with biological targets make it a candidate for drug development in various therapeutic areas .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for confirming the structural integrity of 2-(2,6-Dichlorophenyl)-1-(hydroxyimino)ethylamine?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to verify the presence of the 2,6-dichlorophenyl group (δ ~7.3–7.5 ppm for aromatic protons) and the hydroxyiminoethylamine moiety (δ ~2.5–3.5 ppm for CH2_2 groups) .
  • Infrared (IR) Spectroscopy : Confirm the hydroxylimino (N–O) stretch near 1600–1650 cm1^{-1} and C–Cl stretches at 550–750 cm1^{-1} .
  • Mass Spectrometry (MS) : Validate molecular weight (exact mass: ~247.1 g/mol for C8_8H7_7Cl2_2N2_2O) and fragmentation patterns.

Q. How should researchers handle discrepancies in purity assessments during synthesis?

  • Methodology :

  • Chromatographic Analysis : Use HPLC with a C18 column (UV detection at 254 nm) to resolve impurities. Compare retention times against a reference standard .
  • Loss on Drying (LOD) : Perform gravimetric analysis under vacuum at 60°C for 3 hours; deviations >1% indicate hygroscopicity or solvent retention .
  • Elemental Analysis : Validate Cl and N content (±0.3% theoretical) to confirm stoichiometry .

Advanced Research Questions

Q. What experimental strategies are effective for probing the compound’s stability under varying pH conditions?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral (H2_2O) conditions at 40°C for 24 hours. Monitor degradation via LC-MS to identify hydrolysis products (e.g., cleavage of the hydroxyimino group) .
  • Kinetic Stability Analysis : Use Arrhenius plots to predict shelf-life at 25°C based on degradation rates at elevated temperatures (50–80°C) .

Q. How can researchers address conflicting data in biological activity assays involving this compound?

  • Methodology :

  • Dose-Response Curves : Repeat assays (n ≥ 3) across a concentration gradient (e.g., 1 nM–100 µM) to confirm EC50_{50}/IC50_{50} values. Use positive controls (e.g., known σ receptor agonists like BD 1008) for validation .
  • Receptor Binding Studies : Perform competitive binding assays with radiolabeled ligands (e.g., 3^3H-DTG for σ receptors) to rule off-target interactions .
  • Molecular Dynamics Simulations : Model interactions with target receptors (e.g., σ-1) to explain discrepancies between in vitro and in silico results .

Q. What are the best practices for designing derivatives to enhance pharmacological activity?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Modify the hydroxyimino group (e.g., substitute with methoxy or amine) and assess changes in binding affinity using surface plasmon resonance (SPR) .
  • Metabolic Profiling : Incubate derivatives with liver microsomes to predict CYP450-mediated metabolism. Prioritize compounds with t1/2_{1/2} > 60 minutes .

Technical Challenges & Solutions

Q. How can researchers mitigate interference from chlorinated byproducts during synthesis?

  • Methodology :

  • Purification Techniques : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) to separate dichlorophenyl intermediates. Confirm purity via TLC (Rf_f ~0.5 in 1:1 EA/Hex) .
  • Reaction Optimization : Employ Pd-catalyzed cross-coupling to minimize unwanted halogen exchange. Monitor reaction progress via in situ IR .

Q. What are the critical considerations for ensuring reproducibility in spectroscopic data?

  • Methodology :

  • Standardized Solvent Systems : Use deuterated DMSO or CDCl3_3 for NMR to avoid solvent-induced shifts.
  • Calibration Protocols : Regularly calibrate instruments using certified reference materials (e.g., USP Butoconazole Nitrate RS for HPLC) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.